molecular formula C12H24N2O3 B2508922 2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID CAS No. 52815-89-1

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID

Cat. No.: B2508922
CAS No.: 52815-89-1
M. Wt: 244.335
InChI Key: QZIXVUCXVQHILV-UHFFFAOYSA-N
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Description

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID is an organic compound with the molecular formula C8H16N2O3 It is a derivative of propanoic acid, featuring butylamino and butylcarbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID typically involves the reaction of propanoic acid derivatives with butylamine and butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID is unique due to its specific combination of butylamino and butylcarbamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,4-bis(butylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-3-5-7-13-10(12(16)17)9-11(15)14-8-6-4-2/h10,13H,3-9H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXVUCXVQHILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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